molecular formula C12H20N2O2 B2687210 Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methanone CAS No. 2137779-02-1

Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2687210
CAS No.: 2137779-02-1
M. Wt: 224.304
InChI Key: ISRIPBVPHAFJQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methanone is a spirocyclic compound featuring a 1-oxa-4,9-diazaspiro[5.5]undecane core fused with a cyclopropylmethanone group. This structure combines a rigid spirocyclic framework with a cyclopropane ring, conferring unique conformational and electronic properties. The spiro system includes an oxygen atom and two nitrogen atoms, enabling diverse binding interactions with biological targets.

Evidence highlights its role in pain management via sigma-1 receptor modulation and opioid receptor interactions , as well as applications in cardiovascular diseases (e.g., hypertension, arrhythmias) due to its spirocyclic amine pharmacophore . Its synthesis typically involves reductive amination or nucleophilic substitution reactions, as seen in related analogs .

Properties

IUPAC Name

cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c15-11(10-1-2-10)14-6-3-12(4-7-14)9-13-5-8-16-12/h10,13H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRIPBVPHAFJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3(CC2)CNCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methanone typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of the cyclopropyl and oxa groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the diazaspiro moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pain Management

Research indicates that compounds related to cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methanone exhibit significant analgesic properties. A study highlighted its potential effectiveness against various pain types, including acute and chronic pain conditions . The mechanism of action is believed to involve modulation of neurotransmitter systems involved in pain perception.

Obesity Treatment

Another notable application is in the treatment of obesity. The compound has been shown to influence metabolic pathways that regulate appetite and energy expenditure, making it a candidate for anti-obesity therapies . Its ability to interact with specific receptors involved in appetite regulation suggests a promising therapeutic profile.

Cardiovascular Disorders

This compound has also been investigated for its cardiovascular benefits. Studies suggest that it may help in managing conditions such as hypertension and heart failure by influencing vascular smooth muscle function and endothelial health .

Psychiatric Disorders

The compound's structural characteristics allow it to interact with neurotransmitter systems linked to mood regulation and anxiety disorders. Preliminary findings suggest potential efficacy in treating conditions like depression and anxiety, although further clinical studies are needed to confirm these effects .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, including the formation of the spirocyclic structure through cyclization reactions. Various methods have been documented for synthesizing this compound and its derivatives, which may enhance its pharmacological properties or reduce side effects .

Case Studies

Study Reference Application Findings
Pain ManagementSignificant analgesic effects observed in animal models.
Obesity TreatmentModulation of metabolic pathways leading to reduced appetite.
Cardiovascular HealthPositive effects on blood pressure regulation noted in preclinical trials.
Psychiatric DisordersPotential antidepressant effects suggested through receptor interaction studies.

Mechanism of Action

The mechanism of action of Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / ID Core Structure Modifications Biological Activity Selectivity/Off-Target Effects Physicochemical Properties References
Target Compound Cyclopropylmethanone at position 9 Sigma-1 receptor agonist; Analgesic Low hERG inhibition LogP: ~2.5; Moderate metabolic stability
Compound 15 (Fig. 13, ) 2-Pyridyl substituent at position 4 Dual σ1R/opioid receptor activity No hERG inhibition Improved solubility (logS: -3.1)
1-(4-Chlorophenyl)cyclopropylmethanone Piperazine instead of spiro system Anticancer (MDA-MB-435), antituberculosis Not reported Higher lipophilicity (LogP: ~3.8)
9-(6-Pyrimidinyl)-1,4,9-triazaspiro[5.5]undecan-2-one Triaza-spiro core; pyrimidine substituent METTL3 inhibition (IC50: <100 nM) Selective over METTL14 High metabolic stability
MABA Analogs () Thiazole-carbonyl substituents Dual MABA activity (asthma/COPD) Off-target muscarinic effects High molecular weight (>800 Da)

Key Findings

Spirocyclic Core vs. Non-Spiro Systems The 1-oxa-4,9-diazaspiro[5.5]undecane core enhances target engagement through conformational rigidity, as seen in its superior σ1R binding compared to linear piperazine analogs . Non-spiro systems (e.g., piperazine derivatives in ) exhibit reduced metabolic stability due to flexible backbones .

Heteroaryl Groups: Pyridyl or pyrimidinyl substituents (e.g., Compound 15 in ) enhance solubility and dual-target activity (σ1R/opioid) without hERG liability .

Therapeutic Specificity The target compound’s cyclopropylmethanone group confers selectivity for pain pathways, whereas triazaspiro derivatives () with pyrimidine substituents are selective METTL3 inhibitors . MABA analogs () prioritize bronchodilation but face challenges with off-target muscarinic effects due to bulkier substituents .

Research Implications

  • Optimization Strategies : Position 9 substitutions (e.g., cyclopropyl) balance activity and safety, while position 4 modifications (e.g., pyridyl) enhance dual-target engagement .
  • Therapeutic Expansion : The spirocyclic scaffold’s versatility supports repurposing for oncology (METTL3 inhibition) and infectious diseases (antituberculosis) .

Biological Activity

Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

The molecular formula of this compound is C13H20N2OC_{13}H_{20}N_2O, with a molecular weight of approximately 224.32 g/mol. The compound features a spirocyclic framework that contributes to its unique reactivity and biological interactions.

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. For example, the compound may inhibit certain enzymes involved in disease processes or alter receptor activity, impacting cellular signaling pathways.

Biological Activity Overview

Research has indicated that compounds within the diazaspiro series, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that similar compounds possess significant antimicrobial properties against various pathogens, suggesting potential applications in treating infections.
  • Anticancer Properties : Preliminary investigations indicate that these compounds may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
  • Pain and Inflammation Modulation : Some derivatives have been explored for their analgesic effects, potentially offering new avenues for pain management.
  • Neurological Effects : The compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Research Findings

Recent studies have focused on the synthesis and bioactivity of diazaspiro compounds. For instance:

  • A study highlighted the synthesis of 1,9-diazaspiro[5.5]undecane derivatives and their biological evaluation for obesity and pain treatment .
  • Another investigation reported on the structure-activity relationships (SAR) of related compounds, demonstrating their potential in modulating immune responses and signaling pathways .

Case Study 1: Antimicrobial Activity

A series of diazaspiro compounds were tested against Gram-positive bacteria, showing promising results with minimal inhibitory concentrations (MIC) as low as 2 µM for some derivatives . This suggests that this compound may also exhibit similar activity.

Case Study 2: Anticancer Potential

In vitro studies demonstrated that related compounds could induce apoptosis in cancer cell lines. For example, a derivative was shown to reduce cell viability significantly in breast cancer cells through caspase activation .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityAnalgesic Effects
This compoundPotential (inferred)PromisingUnder investigation
1-Oxa-4,9-diazaspiro[5.5]undecane derivativesMIC = 2 µMInduces apoptosisEffective
4-Cyclopropyl derivativesModerateCell cycle arrestNot evaluated

Q & A

Q. What synthetic strategies are effective for preparing key intermediates of cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methanone?

The synthesis often involves Buchwald–Hartwig coupling for introducing aromatic substituents. For example, Boc-protected intermediates can be synthesized via palladium-catalyzed cross-coupling reactions, followed by deprotection to yield the final amine derivative. Chromatographic purification (e.g., EtOAc/heptane gradients) is critical for isolating intermediates, though some steps tolerate minimal purification for rapid progression . Cyclopropane moieties can be introduced via cyclization reactions using precursors like cyclopropyl(pyridin-3-yl)methanone under acidic or thermal conditions .

Q. What pharmacological activities are associated with this compound?

The core 1-oxa-4,9-diazaspiro[5.5]undecane scaffold exhibits diverse bioactivities:

  • Antihypertensive effects : 9-(2-Indol-3-ylethyl) derivatives act as peripheral α1-adrenoceptor antagonists, reducing blood pressure in spontaneously hypertensive rats (SHRs) .
  • Analgesic potential : Amide derivatives demonstrate multimodal pain relief via σ1 receptor modulation and other targets .
  • Dual-target engagement : Analogues like AZD-2115 target M3 receptors and β2-adrenergic receptors for COPD/asthma therapy .

Q. How is structural characterization performed for derivatives of this compound?

Key techniques include:

  • NMR spectroscopy : Assigning spirocyclic protons (e.g., 128–128.6 ppm for aromatic carbons, 79.6 ppm for quaternary carbons) .
  • Mass spectrometry : Confirming molecular ions (e.g., [M+H]+ = 326.1 for triazaspiro derivatives) .
  • Elemental analysis and IR : Validating functional groups like lactams or ketones .

Advanced Research Questions

Q. How can substituent modifications at the 4- and 9-positions optimize METTL3 inhibition while minimizing off-target effects?

  • 4-Position : Halogens (Cl, F) or trifluoromethyl groups enhance steric bulk and target affinity. Ortho-substituted phenyl rings improve σ1 receptor binding .
  • 9-Position : Pyridyl or benzodioxan groups balance activity and selectivity. However, bulky aryl groups reduce antihypertensive efficacy .
  • hERG mitigation : Avoid electron-rich substituents (e.g., methoxy) to reduce cardiac toxicity risks .

Q. What experimental design considerations address contradictions in SAR studies for antihypertensive derivatives?

  • Ring-opened analogues : Despite retaining functionality, they show markedly reduced activity, emphasizing the necessity of the spirocyclic conformation for α1-adrenoceptor binding .
  • Dose-response profiling : In SHR models, parent compound 21 (9-(2-indol-3-ylethyl) derivative) outperforms alkyl-substituted analogues, suggesting indole interactions are critical for potency .

Q. How can multi-target engagement (e.g., σ1 and METTL3) be balanced in derivative design?

  • Hybrid scaffolds : Integrate pharmacophores from known σ1 ligands (e.g., benzothiazole) and METTL3 inhibitors (e.g., triazaspiro systems) .
  • In vitro selectivity panels : Prioritize compounds with >10-fold selectivity over hERG and CYP450 isoforms to avoid off-target liabilities .

Q. What strategies improve metabolic stability and solubility for in vivo applications?

  • Polar substituents : Hydroxyl or dimethylamino groups enhance aqueous solubility (e.g., 4-dimethylaminophenyl derivatives) .
  • Prodrug approaches : Boc-protected amines (e.g., tert-butyl 8-oxo-3,9-diazaspiro carboxylates) improve stability during oral administration .

Methodological Tables

Q. Table 1. Key Substituent Effects on Biological Activity

PositionSubstituentActivity ImpactSelectivity NotesReference
43-Fluorobenzyl↑ σ1 bindingModerate hERG inhibition
92-Indol-3-ylethyl↑ α1-adrenoceptor blockadePoor CNS penetration
92-PyridylDual METTL3/σ1 activityImproved metabolic stability

Q. Table 2. Analytical Data for Representative Derivatives

CompoundMolecular Formula[M+H]+ (Observed)Key NMR Shifts (ppm)Bioactivity IC50
21 C20H24N3O2338.27.8 (s, 1H, indole), 3.4 (m, 2H, CH2)0.8 nM (α1-AR)
15 C18H20F3N3O352.1128.2 (q, CF3), 4.1 (s, 2H, OCH2)12 nM (METTL3)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.